

Application Notes and Protocols for Electrophysiological Characterization of VX-150

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophysiological characterization of **VX-150**, a selective inhibitor of the voltage-gated sodium channel Nav1.8. The protocols outlined below are designed for researchers in pharmacology, neuroscience, and drug development to assess the potency, selectivity, and state-dependent effects of **VX-150** on Nav1.8 channels using the whole-cell patch-clamp technique.

Introduction

VX-150 is a prodrug that is rapidly converted to its active metabolite, a potent and highly selective inhibitor of the Nav1.8 sodium channel.[1][2] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociceptive signaling, making it a key target for the development of novel analgesics.[3] A distinguishing characteristic of **VX-150**'s active metabolite is its "reverse use-dependence," a phenomenon where channel inhibition is relieved by membrane depolarization.[3] This protocol provides the necessary steps to quantitatively assess these properties.

Quantitative Data Summary

The following tables summarize key quantitative data for the active metabolite of **VX-150**.



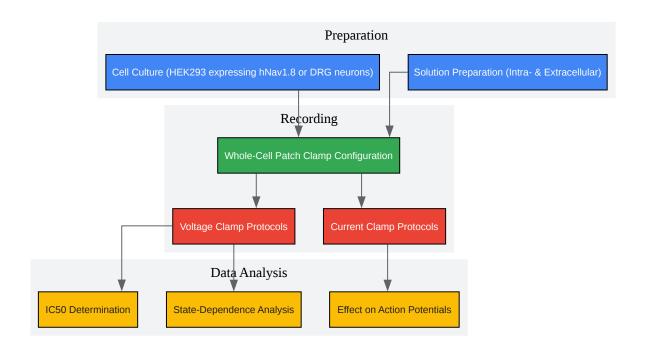
Parameter	Value	Channel Type	Cell Type	Reference
IC50	15 nM	Human Nav1.8	Recombinant	[3]
Selectivity	>400-fold vs. other sodium channel subtypes	Various	Recombinant	[1][2]
Mechanism	Reverse use- dependent block	Human Nav1.8	Recombinant	[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **VX-150** and the general workflow for its electrophysiological evaluation.







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References







- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-Current Recording from Acute DRG Slices PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
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